(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, an amino group, and an ethan-1-ol moiety. The presence of the chiral center at the 2-position of the ethan-1-ol group makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with a suitable amino alcohol precursor.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the desired product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the amino group.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound, with different stereochemical properties.
2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol: The free base form without the dihydrochloride salt.
2-Amino-2-(3,5-dichloropyridin-4-yl)ethan-1-ol dihydrochloride: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral center and fluorine substitution make it a valuable compound for studying stereochemical effects and fluorine’s role in modulating molecular interactions.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 |
InChI Key |
FITUYFOXNZCJDC-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)F)[C@H](CO)N)F |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(CO)N)F |
Origin of Product |
United States |
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